Benzenetriol, methyl-

Description

Historical Context and Early Discoveries of Methylbenzenetriol Systems

The study of methylbenzenetriol systems is rooted in the broader history of polyhydroxybenzene chemistry, which dates back to the 19th century. A foundational discovery in this field was the isolation of phloroglucinol (B13840) (1,3,5-benzenetriol) from the plant-derived compound phloretin (B1677691) by Heinrich Hlasiwetz in 1855. smolecule.com This event marked a significant step in understanding the structure and reactivity of polyhydroxylated aromatic compounds.

Following the characterization of simple benzenetriols, scientific interest extended to their substituted derivatives. Methyl derivatives, or methylbenzenetriols, emerged as crucial analogs for researchers. These compounds allowed for the investigation of how alkyl substitution on the aromatic ring influences the chemical and physical properties of the parent benzenetriol. One of the well-studied isomers, 2-methylphloroglucinol (B121552) (2-methylbenzene-1,3,5-triol), was synthesized through methods such as the hydrolysis of 1,3,5-trinitrotoluene derivatives, a process that was further refined in the mid-20th century. smolecule.com The exploration of different isomers of methylbenzenetriol has since provided deeper insights into the nuances of aromatic chemistry.

Significance and Research Landscape of Methylbenzenetriols in Chemical Science

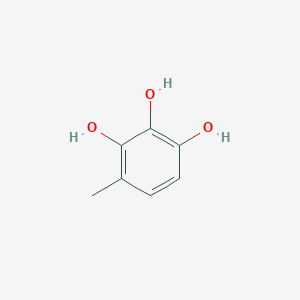

Methylbenzenetriols are a class of organic compounds that have garnered significant attention in various fields of chemical science due to their unique structural features and reactivity. These compounds are characterized by a benzene (B151609) ring substituted with three hydroxyl (-OH) groups and one methyl (-CH₃) group. The relative positions of these substituents give rise to several positional isomers, each with distinct properties and applications.

The presence of multiple hydroxyl groups makes methylbenzenetriols highly functionalized molecules. These hydroxyl groups can participate in hydrogen bonding, which influences their solubility in polar solvents. cymitquimica.com They also confer antioxidant properties to the molecules, as they can donate hydrogen atoms to neutralize free radicals. cymitquimica.comcymitquimica.com This characteristic is a key driver for research into their potential applications.

In the realm of organic synthesis , methylbenzenetriols serve as versatile intermediates. pubcompare.ai For instance, 2-methylbenzene-1,3,5-triol is used in the synthesis of more complex molecules. mdpi.com The synthetic route to obtain this isomer can start from 1,3,5-hydroxybenzene through a Vilsmeier-Haack reaction followed by a reduction. mdpi.com

In materials science , research has explored the use of methylbenzenetriol derivatives in the development of novel polymers. For example, a poly(phenoxy-imine)-type polymer, poly(4-((phenylimino)methyl)benzene-1,2,3-triol), has been successfully synthesized from a 4-methylbenzene-1,2,3-triol derivative. researchgate.net The resulting polymer exhibits interesting thermal, electrochemical, and optical properties, making it a candidate for applications in electronic materials. researchgate.net

The biological activity of methylbenzenetriols is another active area of investigation. Their antioxidant capabilities are of particular interest. smolecule.comcymitquimica.com Furthermore, these compounds have been studied for their interactions with enzymes, such as biphenyl-2,3-diol (B71989) 1,2-dioxygenase, which is involved in the degradation of aromatic compounds. smolecule.com Some research also points to their potential as enzyme inhibitors. cymitquimica.com The study of how the specific arrangement of hydroxyl and methyl groups affects biological activity is a continuing focus of research. smolecule.com

The various isomers of methylbenzenetriol exhibit different physical and chemical properties due to the distinct positioning of the functional groups, which affects factors like intramolecular hydrogen bonding and steric hindrance.

Table 1: Properties of Selected Methylbenzenetriol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methylbenzene-1,3,5-triol | 88-03-9 | C₇H₈O₃ | 140.14 | 213.4–216.5 mdpi.com |

| 4-Methylbenzene-1,2,3-triol | 3955-29-1 | C₇H₈O₃ | 140.14 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-29-1, 73684-67-0 | |

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of Methylbenzenetriol and Its Analogues

Novel Synthetic Routes to Methylbenzenetriol Systems

The development of efficient and selective methods for the synthesis of methylbenzenetriols is crucial for accessing these valuable compounds. Research efforts have focused on both chemo-selective strategies to control the regiochemistry of substitution and the implementation of green chemistry principles to enhance the sustainability of these processes.

Chemo-selective Synthesis Strategies

Chemo-selectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a cornerstone of modern organic synthesis. nih.gov In the context of methylbenzenetriols, this involves controlling the position of the methyl and hydroxyl groups on the aromatic ring.

One prominent strategy involves the acid-catalyzed hydrolysis of 1,2,4-triacetoxybenzene (B1630906) precursors to produce methylated benzenetriol derivatives. This method has been reported to achieve high yields, around 98%, under reflux conditions with hydrochloric acid. smolecule.com The reaction proceeds through the nucleophilic attack of water on the carbonyl carbons of the acetyl groups, facilitated by protonation, leading to the removal of the protecting groups. smolecule.com

Another approach is the Vilsmeier-Haack reaction followed by a reduction to synthesize methylphloroglucinol (2-methylbenzene-1,3,5-triol) from 1,3,5-hydroxybenzene. mdpi.com This method allows for the introduction of various acyl groups at the C-4 position of the methylphloroglucinol ring under the catalysis of aluminum trichloride. mdpi.com Furthermore, the synthesis of 2-methyl-6-butyrylphloroglucol can be achieved by reacting 2-methylbenzene-1,3,5-triol with a neutralized solution of 4-chloro-2-butenamine in methylene (B1212753) chloride at 0 °C, followed by stirring at room temperature. mdpi.com

The synthesis of 2-methyl-1,4-benzoquinone, a precursor that can be reduced to 2-methylhydroquinone (a methylbenzenediol that can be further hydroxylated to a triol), has been achieved through the oxidation of m-cresol (B1676322). One process utilizes molecular oxygen in the presence of a copper(I) halide catalyst in a mixed solvent of a ketone and acetonitrile. google.com This method offers high conversion and selectivity under low oxygen pressure, making it industrially advantageous. google.com A concise and efficient one-step synthesis of a prenylated 2-methyl-1,4-benzoquinone natural product has also been described, based on the direct C-H functionalization of the quinone scaffold. researchgate.net

Below is a table summarizing various chemo-selective synthetic approaches to methylbenzenetriol systems and their precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,2,4-Triacetoxybenzene | Hydrochloric acid, reflux | Methylated benzenetriol derivatives | 98% | smolecule.com |

| 1,3,5-Hydroxybenzene | Vilsmeier-Haack reaction, then reduction | 2-Methylbenzene-1,3,5-triol | 78% | mdpi.com |

| m-Cresol | Molecular oxygen, Cu(I) halide catalyst, ketone/acetonitrile | 2-Methyl-1,4-benzoquinone | High conversion and selectivity | google.com |

| 2-Methyl-1,4-benzoquinone | Alkenylation | Alkenylated 1,4-benzoquinone (B44022) derivatives | - | frontiersin.org |

| 2-Methylbenzene-1,3,5-triol | 4-chloro-2-butenamine hydrochloride, NaOH, methylene chloride | 2-Methyl-6-butyrylphloroglucol | - | mdpi.com |

Green Chemistry Approaches in Methylbenzenetriol Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu These principles, including the use of renewable feedstocks, catalytic reagents, and environmentally benign solvents, are increasingly being applied to the synthesis of methylbenzenetriols. frontiersin.orgumontreal.ca

A notable green approach is the use of a Ti-superoxide catalyst for the oxidation of phenols to quinones and hydroquinones using aqueous hydrogen peroxide. chemicalbook.com For instance, the oxidation of m-cresol using this catalyst in acetic acid with 30% aqueous H2O2 at 50-60°C yields 2-methyl-1,4-benzoquinone with 99% selectivity. chemicalbook.com This method is advantageous as the catalyst can be recovered by simple filtration. chemicalbook.com

Water-based reaction systems are also being explored as alternatives to traditional organic solvents, offering improved safety and simplified purification. frontiersin.org The use of renewable feedstocks, such as those derived from biomass, is another key aspect of green chemistry in this context. matanginicollege.ac.in For example, biocatalytic routes for producing adipic acid from D-glucose have been demonstrated, highlighting the potential for creating valuable chemicals from renewable resources. matanginicollege.ac.in While not a direct synthesis of methylbenzenetriol, these approaches showcase the potential for developing sustainable pathways to its precursors.

The following table highlights some green chemistry approaches relevant to the synthesis of methylbenzenetriol precursors.

| Starting Material | Catalyst/Reagent | Solvent | Product | Key Green Aspect | Reference |

| m-Cresol | Ti-superoxide | Acetic acid/Water | 2-Methyl-1,4-benzoquinone | Recoverable catalyst, use of H2O2 | chemicalbook.com |

| Phenols | Ti-superoxide | Acetic acid/Water | Quinones/Hydroquinones | Atom economy, reduced waste | chemicalbook.com |

| D-Glucose | Biocatalysts | Water | Adipic acid | Renewable feedstock | matanginicollege.ac.in |

Biocatalytic and Biosynthetic Pathways Involving Methylbenzenetriols

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. umontreal.ca The biosynthesis of methylbenzenetriols and related compounds in microorganisms and plants provides a sustainable alternative to chemical synthesis.

Enzymatic Formation Mechanisms

Enzymes play a crucial role in the formation of methylbenzenetriols and their derivatives. For instance, in fungi, the biosynthesis of oosporein (B1530899) involves a polyketide synthase (PKS), OpS1, which produces orsellinic acid. This intermediate is then hydroxylated by the hydroxylase OpS4 to form 6-methyl-benzenetriol. cas.cn

Enzymatic oxidative coupling is another significant mechanism, employing oxidoreductase enzymes to generate reactive radical intermediates from methylbenzenetriol derivatives. smolecule.com These radicals then undergo controlled coupling reactions to form complex dimeric and oligomeric structures with high regioselectivity. smolecule.com The process involves an initial one-electron oxidation of the phenolic substrate to generate a phenoxy radical, which is stabilized by resonance and the hyperconjugative effects of the methyl group. smolecule.com

The bombardier beetle provides a fascinating example of the enzymatic derivation of quinones. It can convert m-cresol into 2-methyl-1,4-hydroquinone, which is then oxidized to 2-methyl-1,4-benzoquinone. researchgate.net This conversion is thought to involve enzymes such as phenylalanine and tyrosine hydroxylases, phenoloxidases, and Cytochrome P450 monooxygenases. researchgate.net

The following table summarizes key enzymes and their roles in the formation of methylbenzenetriol and related compounds.

| Enzyme/Enzyme Class | Substrate | Product | Organism/System | Reference |

| Hydroxylase (OpS4) | Orsellinic acid | 6-Methyl-benzenetriol | Fungi | cas.cn |

| Oxidoreductases | Methylbenzenetriol derivatives | Dimeric and oligomeric products | Enzymatic oxidative coupling | smolecule.com |

| Phenoloxidases, CYP450s | m-Cresol | 2-Methyl-1,4-hydroquinone | Bombardier beetle | researchgate.net |

| Carboxylic acid reductase (CARmm-A) | Fatty acids, amino alcohols | Amides | Biocatalytic synthesis | nih.gov |

Genetic and Metabolic Engineering for Biosynthesis Optimization

Metabolic engineering aims to optimize the genetic and regulatory processes within cells to increase the production of specific compounds. rsc.org This field holds immense potential for enhancing the biosynthesis of methylbenzenetriols and their derivatives in microbial hosts. nih.govnih.gov

Strategies for optimizing biosynthetic pathways include:

Enhancing Precursor Supply: Increasing the intracellular concentration of precursors like acetyl-CoA is a common strategy. mdpi.com

Pathway Enzyme Modification: Modifying the activity and specificity of enzymes in the biosynthetic pathway can improve product yields. rsc.org

Eliminating Competing Pathways: Knocking out genes of competing metabolic pathways can redirect metabolic flux towards the desired product. nih.gov

Cofactor Engineering: Optimizing the supply of cofactors like NADPH can enhance the efficiency of redox reactions in the pathway. rsc.org

For example, in the biosynthesis of N-methylserotonin, a high-activity Bacillus subtilis FolE was used to enhance the availability of the cofactor tetrahydromonapterin, and competitive metabolic pathways were knocked out to improve the production of the precursor 5-hydroxytryptamine. nih.gov While not directly targeting methylbenzenetriol, these strategies are broadly applicable to the engineered biosynthesis of various natural products.

Reaction Mechanisms and Chemical Reactivity of Methylbenzenetriols

The chemical reactivity of methylbenzenetriols is governed by the interplay of the hydroxyl groups and the methyl substituent on the aromatic ring. msu.eduwikipedia.org These functional groups influence the molecule's susceptibility to various chemical transformations. rsc.org

The hydroxyl groups make the ring highly activated towards electrophilic substitution and susceptible to oxidation. The methyl group, being an electron-donating group, further enhances this reactivity and directs incoming electrophiles to specific positions on the ring.

One important reaction is oxidative coupling, which can be initiated both chemically and enzymatically. smolecule.com As mentioned earlier, this involves the formation of phenoxy radicals, which can then dimerize or polymerize. smolecule.com For instance, poly(2,3,4-PIMB), a poly(phenoxy-imine)-type polymer, has been synthesized by the oxidative coupling polymerization of a trihydroxy substituted monomer in an aqueous alkaline medium using sodium hypochlorite (B82951). researchgate.net

The degradation of certain compounds can also lead to the formation of methylbenzenetriol as an intermediate. For example, during the sonocatalytic degradation of Chrysoidine R dye, methylbenzenetriamine is transformed into methyl benzene (B151609) triol. mdpi.comresearchgate.net This intermediate is then further converted to trihydroxybenzoic acid and eventually mineralized to carbon dioxide and water. mdpi.comresearchgate.net

The reactivity of methylbenzenetriols also allows for their use as building blocks in the synthesis of more complex molecules. For example, 2-methylbenzene-1,3,5-triol has been used in the synthesis of phloroglucinol (B13840) derivatives with potential antifungal activity. mdpi.com

Redox Chemistry and Oxidation Mechanisms of Methylbenzenetriol Compounds

The redox chemistry of methylbenzenetriol is characterized by the oxidation of its hydroxyl groups. libretexts.orgkhanacademy.orgyoutube.com The presence of multiple hydroxyl groups makes it susceptible to oxidation, leading to the formation of quinone-like structures. smolecule.com The oxidation process involves the loss of electrons and can be initiated by various oxidizing agents or atmospheric oxygen. libretexts.orglibretexts.orgpilgaard.info

One significant oxidation pathway is the oxygen-dependent autoxidation, which is initiated by the attack of hydroxyl radicals on the benzene ring. smolecule.com This process is particularly relevant in atmospheric chemistry. The hydroxyl radical preferentially adds to the positions ortho to the existing hydroxyl groups, forming a cyclohexadienyl radical intermediate. smolecule.com This intermediate then reacts with molecular oxygen, leading to the formation of hydroxylated products and the elimination of a hydroperoxyl radical. smolecule.com

In biological systems, enzymes can mediate the oxidation of methylbenzenetriol. For instance, the hydroxylation of orsellinic acid by the hydroxylase OpS4 yields 6-methyl-benzenetriol in the biosynthesis of oosporein in fungi. cas.cn Furthermore, in some degradation pathways, methylbenzenetriol can be converted to trihydroxybenzoic acid through the action of hydroxyl radicals. mdpi-res.commdpi.com

The oxidation of methylbenzenes can also be achieved using palladium(II) in trifluoroacetic acid, which proceeds through a one-electron transfer mechanism to form diarylmethanes. rsc.org

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the methylbenzenetriol ring, enhanced by the activating hydroxyl and methyl groups, makes it prone to electrophilic substitution reactions. msu.eduslideshare.netsavemyexams.com Electrophiles are attracted to the high electron density of the ring, leading to the substitution of hydrogen atoms. savemyexams.com The positions of substitution are directed by the existing functional groups.

Conversely, nucleophilic substitution reactions on the aromatic ring of methylbenzenetriol are less common as they require the presence of strong electron-withdrawing groups, which are absent. matanginicollege.ac.inlibretexts.org However, nucleophilic substitution can occur at the hydroxyl groups, for example, in esterification reactions where the hydroxyl group acts as a nucleophile attacking an acyl chloride. smolecule.com

The general mechanism for electrophilic aromatic substitution involves an initial attack by the electrophile on the aromatic ring to form a positively charged intermediate called a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu

Catalytic Approaches for Functionalization and Derivatization

Catalytic methods offer efficient and selective routes for the functionalization and derivatization of methylbenzenetriol. Transition-metal catalysis, in particular, has been instrumental in developing new synthetic methodologies. nih.gov For instance, the functionalization of C-H bonds, which are typically unreactive, can be achieved using transition-metal catalysts. nih.govresearchgate.net

Acid-catalyzed condensation is a key strategy for synthesizing macrocyclic derivatives from methylbenzenetriol compounds. smolecule.com For example, the hydrolysis of 1,2,4-triacetoxybenzene precursors using hydrochloric acid catalysis can produce methylated benzenetriol derivatives with high yields. smolecule.com

Enzymatic catalysis also plays a crucial role. smolecule.com Enzymes like horseradish peroxidase, laccase, and tyrosinase can be used for the oxidative coupling of methylbenzenetriol derivatives. smolecule.comdokumen.pub These enzymatic reactions proceed through the formation of reactive radical intermediates that undergo controlled coupling, leading to dimers and oligomers with high regioselectivity. smolecule.com For example, horseradish peroxidase mediates dimerization through a catalytic cycle involving high-oxidation state iron intermediates. smolecule.com

Furthermore, recent advances in cheminformatics and machine learning are being applied to the design and optimization of catalysts for the functionalization of related compounds, which could be extended to methylbenzenetriol derivatives. osaka-u.ac.jpchemrxiv.org

Oligomerization and Polymerization Behavior of Methylbenzenetriol Derivatives

The presence of multiple reactive sites on the methylbenzenetriol molecule allows for its participation in oligomerization and polymerization reactions, leading to the formation of larger molecular structures.

Radical-Mediated Oligomerization Processes

Radical-mediated processes are a common route for the oligomerization of phenolic compounds like methylbenzenetriol. rsc.orgrsc.orgmdpi.com The oxidation of the hydroxyl groups can generate phenoxy radicals. smolecule.com These radicals are resonance-stabilized and can couple with each other to form dimers and higher oligomers. smolecule.com

Enzymatic oxidative coupling, as mentioned earlier, is a prime example of a radical-mediated oligomerization process. smolecule.com Enzymes like horseradish peroxidase generate phenoxy radicals from methylbenzenetriol, which then undergo coupling reactions. smolecule.commdpi.com The regioselectivity of this coupling is influenced by the enzyme and the reaction conditions. smolecule.com

Controlled Polymerization Techniques and Characterization

While radical oligomerization can sometimes lead to uncontrolled mixtures of products, controlled polymerization techniques aim to produce polymers with well-defined structures, molecular weights, and low dispersity. rsc.orgchemrxiv.orgwikipedia.org

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been developed to control radical polymerizations. beilstein-journals.org These methods utilize a chain transfer agent to reversibly deactivate the growing polymer chains, allowing for more uniform chain growth. beilstein-journals.org Photocatalytically mediated RAFT (PET-RAFT) is a variation that uses light and a photocatalyst to initiate and control the polymerization. beilstein-journals.orgnih.gov

The synthesis of poly(2,3,4-PIMB) through oxidative coupling polymerization in an aqueous alkaline medium using sodium hypochlorite is an example of the polymerization of a methylbenzenetriol derivative. smolecule.com The resulting polymer's structure can be characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H-NMR), and ultraviolet–visible (UV–Vis) spectroscopy, as well as gel permeation chromatography (GPC) to determine its molecular weight distribution. smolecule.com

Advanced Spectroscopic and Analytical Characterization of Methylbenzenetriol Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for unambiguously determining the constitution of methylbenzenetriol isomers, which differ only in the substitution pattern around the aromatic ring. oxinst.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. magritek.com

One-dimensional (1D) and two-dimensional (2D) high-resolution NMR experiments are fundamental for the complete structural assignment of methylbenzenetriol isomers in solution.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (revealing neighboring protons). For a methylbenzenetriol, one would expect to see signals for the hydroxyl (-OH) protons, the aromatic ring protons, and the methyl (-CH₃) protons. The chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern, allowing for differentiation between isomers. oxinst.comyoutube.com The -OH proton signals are often broad and may exchange with deuterium (B1214612) when D₂O is added.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. oxinst.com Since ¹³C spectra are typically proton-decoupled, each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts of the aromatic carbons are highly indicative of the substituent positions. Carbons bearing hydroxyl groups are significantly deshielded, appearing at higher chemical shifts (typically 145-160 ppm), while the methyl carbon appears at a much lower chemical shift (around 10-20 ppm).

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms, which is essential for definitive isomer identification. researchgate.netmestrelabcn.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the proton connectivity around the aromatic ring. nanalysis.comacdlabs.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. nanalysis.comacdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, showing the correlation from the methyl protons to the aromatic carbons. nanalysis.comacdlabs.com

The following table provides predicted NMR data for a representative methylbenzenetriol isomer, 2-Methylbenzene-1,3,5-triol, based on established principles of NMR spectroscopy.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methylbenzene-1,3,5-triol

| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations (Predicted) |

| -CH₃ | ~2.1 (singlet, 3H) | ~10-15 | HMBC to C2, C1, C3 |

| Ar-H (at C4, C6) | ~6.0-6.5 (singlet, 2H) | ~95-105 | HSQC to C4/C6; COSY (none); HMBC to other ring carbons |

| C1, C3, C5 (-OH) | N/A | ~150-158 | HMBC from Ar-H and -OH protons |

| C2 (-CH₃) | N/A | ~105-115 | HMBC from -CH₃ protons |

| -OH | ~8.0-9.5 (broad singlet, 3H) | N/A | HMBC to adjacent carbons (C1, C3, C5) |

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of methylbenzenetriol species in the solid phase. psu.edu Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. dtic.mil ssNMR is particularly useful for:

Characterizing Crystalline and Amorphous Forms: It can distinguish between different polymorphs or crystalline states of a compound, which may have different physical properties.

Studying Intermolecular Interactions: ssNMR can probe hydrogen bonding networks, which are extensive in benzenetriols, by analyzing changes in chemical shifts and through-space correlations.

Monitoring Dynamics: The technique can be used to study molecular motions, such as the rotation of the methyl group or proton transfer dynamics between hydroxyl groups and other molecules in a complex. psu.edursc.org For instance, studies on substituted phenols have used ssNMR to monitor thermal degradation by observing changes in the intensities of signals corresponding to different parts of the molecule. dtic.mil It can also differentiate between ionized and nonionized forms of phenols in a solid matrix, as the chemical shift of the ipso-carbon (the carbon attached to the oxygen) is sensitive to ionization state. sfasu.edu

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound, and for gaining structural information through the analysis of its fragmentation patterns. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). uni-rostock.dewisc.edu This precision allows for the determination of the unique elemental formula of an ion from its exact mass, a critical step in identifying an unknown compound or confirming the identity of a synthesized one. measurlabs.combioanalysis-zone.com For methylbenzenetriol, with a molecular formula of C₇H₈O₃, the exact mass can be calculated and compared to the experimental value to confirm its composition.

Interactive Table 2: Predicted HRMS Data for Methylbenzenetriol (C₇H₈O₃)

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₇H₈O₃ | 140.04734 |

| [M+H]⁺ | C₇H₉O₃⁺ | 141.05462 |

| [M+Na]⁺ | C₇H₈NaO₃⁺ | 163.03656 |

| [M-H]⁻ | C₇H₇O₃⁻ | 139.03997 |

Data based on predicted values for isomers like 2-methylbenzene-1,3,5-triol. uni.lu

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M]⁺, or a protonated molecule, [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. wikipedia.orguab.edu The fragmentation pattern serves as a fingerprint that provides detailed structural information. libretexts.org

For a methylbenzenetriol isomer, characteristic fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatics, resulting in a loss of 15 Da.

Loss of water (H₂O): From the hydroxyl groups, leading to a loss of 18 Da.

Loss of carbon monoxide (CO): A typical fragmentation for phenols and hydroquinones, resulting in a loss of 28 Da.

Sequential losses: Combinations of the above losses can also occur, providing further structural clues.

Analysis of the fragmentation of related compounds like methylhydroquinone (B43894) has been performed to identify degradation products, demonstrating the utility of this technique. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. psu.edu These techniques are complementary and provide a characteristic "fingerprint" spectrum that is highly specific to the molecule's structure and bonding. mt.comedinst.com While IR spectroscopy measures absorption based on changes in the dipole moment during a vibration, Raman spectroscopy measures scattered light resulting from changes in polarizability. photothermal.com

For methylbenzenetriol, key vibrational modes include:

O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups. alfredstate.edu

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. nih.gov

C=C Stretching: Vibrations of the aromatic ring typically produce a set of sharp bands in the 1450-1620 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations are found in the fingerprint region of the spectrum (below 1400 cm⁻¹) and are coupled to other vibrations. The strong C-O stretching band for phenols is typically observed around 1200-1300 cm⁻¹. dtic.mil

The specific frequencies and intensities of these bands can be influenced by the substitution pattern on the aromatic ring, allowing for differentiation between isomers. spectroscopyonline.com

Interactive Table 3: Characteristic Vibrational Frequencies for Methylbenzenetriol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong | Medium to Strong |

| O-H Bend | 1300 - 1450 | Medium | Weak |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong | Weak |

| Aromatic Ring Bending | 650 - 1000 | Medium to Strong | Medium |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular structure of methylbenzenetriol. airproducts.mewikipedia.org By measuring the absorption of infrared radiation, an FTIR spectrometer generates a unique spectral fingerprint corresponding to the vibrational modes of the molecule's chemical bonds. wikipedia.orgebsco.com This method is valuable for both qualitative and quantitative analysis of organic compounds, offering specific details on molecular structure and chemical bonding. rub.de

The FTIR spectrum of a methylbenzenetriol isomer would be characterized by specific absorption bands that correspond to its distinct functional groups. Key expected vibrational modes include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups.

C-H Stretching (Aromatic): Sharp, weaker bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

C-H Stretching (Methyl Group): Absorptions corresponding to the methyl group's C-H stretching vibrations would appear in the 2850-2960 cm⁻¹ region.

C=C Stretching (Aromatic): A series of medium to weak intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ range are due to the stretching of the C-O bond of the phenolic hydroxyl groups.

O-H Bending: In-plane and out-of-plane bending vibrations of the O-H groups would also be present, typically in the 1300-1400 cm⁻¹ and below 900 cm⁻¹ regions, respectively.

The precise positions and intensities of these bands can help differentiate between various methylbenzenetriol isomers. The pattern of substitution on the benzene ring influences the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, providing further structural information. For accurate analysis, samples must be relatively pure to avoid interference from contaminants. ebsco.com Advanced techniques like reaction-induced FTIR difference spectroscopy can be employed to isolate vibrations from specific chemical groups involved in a reaction. nih.gov

Table 1: Expected FTIR Absorption Bands for Methylbenzenetriol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretching (Aromatic) | 3000-3100 | Weak to Medium |

| C-H Stretching (Methyl) | 2850-2960 | Medium |

| C=C Stretching (Aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretching (Phenolic) | 1200-1300 | Strong |

| O-H Bending | 1300-1400 (in-plane), <900 (out-of-plane) | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FTIR by probing the inelastic scattering of monochromatic light resulting from molecular vibrations. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic ring and methyl group of methylbenzenetriol.

In a typical Raman spectrum of methylbenzenetriol, one would expect to observe:

Ring Breathing Modes: A strong, sharp peak characteristic of the benzene ring's symmetric "breathing" vibration, typically appearing around 1000 cm⁻¹.

C=C Stretching: Bands corresponding to the aromatic C=C stretching vibrations, similar to those seen in FTIR but often with different relative intensities.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be present.

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. horiba.comwikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This high sensitivity makes SERS a powerful tool for trace analysis of methylbenzenetriol. frontiersin.org The enhancement in SERS arises from a combination of electromagnetic effects, due to localized surface plasmon resonance on the metal nanostructures, and chemical effects, involving charge-transfer between the analyte and the metal surface. wikipedia.orgfrontiersin.org

The SERS spectrum of methylbenzenetriol would likely show enhanced peaks for vibrations associated with the aromatic ring and hydroxyl groups, as these moieties can interact strongly with the metal surface. The orientation of the molecule on the surface can influence the relative enhancement of different vibrational modes, providing additional structural insights. nih.gov

Table 2: Comparison of FTIR and Raman Spectroscopy for Methylbenzenetriol Analysis

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Infrared Absorption | Inelastic Light Scattering |

| Sensitivity to | Polar bonds (e.g., O-H, C-O) | Non-polar bonds (e.g., C=C, C-C) |

| Water Interference | Strong interference | Weak interference |

| Sample Preparation | Often requires KBr pellets or specific solvents | Can be performed directly on solid or liquid samples |

| Enhancement Techniques | Attenuated Total Reflectance (ATR) | Surface-Enhanced Raman Scattering (SERS) |

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic transitions within a molecule. msu.edu These methods are instrumental in studying the conjugated π-electron system of the methylbenzenetriol aromatic ring.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of outer electrons to higher energy orbitals. msu.edushu.ac.uk For aromatic compounds like methylbenzenetriol, the key electronic transitions are typically π → π* transitions of the benzene ring.

The UV-Vis spectrum of methylbenzenetriol is expected to show absorption bands in the ultraviolet region. Benzene itself exhibits a strong absorption around 180 nm, a weaker one at 200 nm, and a much weaker, structured band around 254 nm. msu.edu The substitution of the benzene ring with three hydroxyl groups and a methyl group will cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the hydroxyl and methyl groups, which extends the conjugation of the π-system.

The exact position of the absorption maxima (λmax) will depend on the specific isomer of methylbenzenetriol and the solvent used. Generally, the spectrum would be expected to show a primary absorption band in the 270-290 nm range. The superposition of vibrational and rotational transitions on the electronic transitions results in broad absorption bands rather than sharp lines. shu.ac.uk

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. horiba.com Following excitation to a higher electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. libretexts.org

Phenolic compounds, including benzenetriols, are known to be fluorescent. The fluorescence properties of methylbenzenetriol will be influenced by the positions of the hydroxyl and methyl groups on the aromatic ring. A typical fluorescence experiment involves selecting an excitation wavelength (often corresponding to an absorption maximum from the UV-Vis spectrum) and scanning the emission wavelengths to obtain an emission spectrum. libretexts.org The emitted light is at a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift.

The fluorescence intensity and the wavelength of maximum emission are sensitive to the molecular environment, including solvent polarity and pH. edinst.com For instance, the fluorescence of phenols can be significantly affected by pH changes due to the deprotonation of the hydroxyl groups in alkaline conditions. core.ac.uk This property can be exploited for sensing applications. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the fluorescence efficiency.

Table 3: Expected Electronic Spectroscopy Data for Methylbenzenetriol

| Technique | Parameter | Expected Range/Value | Significance |

| UV-Vis Spectroscopy | λmax (π → π*) | 270-290 nm | Indicates electronic transitions in the aromatic ring. |

| Fluorescence Spectroscopy | Excitation λmax | Corresponds to UV-Vis absorption maximum | Wavelength for optimal excitation of fluorescence. |

| Emission λmax | > Excitation λmax (Stokes Shift) | Characteristic of the fluorescent molecule. | |

| Quantum Yield | Varies by isomer and conditions | Measures the efficiency of the fluorescence process. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netru.nl This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mit.edu The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. nih.gov

For methylbenzenetriol, a successful X-ray crystallographic analysis would provide:

Unambiguous Isomer Identification: The exact connectivity of the atoms, confirming the substitution pattern of the hydroxyl and methyl groups on the benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, O-H, C-H) and bond angles within the molecule.

Conformational Details: The orientation of the hydroxyl and methyl groups relative to the benzene ring.

Crystal Packing Information: How the individual methylbenzenetriol molecules are arranged in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding and van der Waals forces.

The extensive hydrogen bonding capabilities of the three hydroxyl groups are expected to play a dominant role in the crystal packing of methylbenzenetriol, leading to the formation of complex three-dimensional networks. Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. nih.gov

Hyphenated Techniques in Methylbenzenetriol Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.govsaspublishers.com These techniques are particularly valuable for the identification and quantification of methylbenzenetriol in various matrices, such as environmental samples or biological fluids.

The most common hyphenated techniques for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the components of a sample are first separated based on their volatility and interaction with a stationary phase in a gas chromatograph. nih.gov The separated components then enter a mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparing it to spectral libraries. jmaterenvironsci.com

For methylbenzenetriol analysis by GC-MS, derivatization (e.g., silylation) of the polar hydroxyl groups is often necessary to increase volatility and improve chromatographic peak shape. The retention time from the GC provides one level of identification, while the mass spectrum provides another. GC-MS has been successfully used to identify 1,2,3-benzenetriol in plant extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. saiflucknow.orgshimadzu.com This technique is well-suited for the analysis of polar, non-volatile compounds like methylbenzenetriol, often without the need for derivatization. nih.gov The sample is separated by LC, and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often provides the molecular weight of the analyte. saiflucknow.orglongdom.org

Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by selecting the molecular ion of the analyte and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. researchgate.netnih.gov LC-MS/MS is a powerful tool for the trace determination of phenolic compounds in complex samples. mdpi.comresearchgate.net

Table 4: Hyphenated Techniques for Methylbenzenetriol Analysis

| Technique | Separation Principle | Detection Principle | Key Information Provided |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragments | Retention time, fragmentation pattern |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular ion | Retention time, molecular weight |

| LC-MS/MS | Partitioning between mobile and stationary phases | Precursor/product ion fragmentation | Retention time, molecular weight, structural fragments |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net For methylbenzenetriol analysis, derivatization is often required to increase the volatility and thermal stability of these polar compounds, typically through silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

The separation in the gas chromatograph is achieved on a capillary column, where compounds elute at different retention times based on factors like their boiling point, polarity, and interaction with the column's stationary phase. researchgate.net Following separation, the molecules are ionized, most commonly by electron ionization (EI). This high-energy process (typically 70 eV) causes the molecule to fragment into a unique pattern of ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, which, when combined with the retention time, allows for high-confidence identification of the specific isomer. researchgate.netmiamioh.edu

Research has demonstrated the utility of GC-MS in identifying benzenetriol and its methylated analogues in various matrices. For instance, in a study on the methanolic extract of Cleistanthus collinus leaves, 1,2,3-Benzenetriol was identified using a GC-MS system equipped with a DB-5MS capillary column. rjptonline.org Similarly, an analysis of Chukrasia velutina leaves identified 1,2,4-Benzenetriol (B23740). nih.gov In studies of microbial degradation of nitrophenols, GC-MS has been instrumental in identifying methylated intermediates like methylhydroquinone, a related compound, by comparing its retention time and mass spectrum to an authentic standard. researchgate.net The analysis of various plant extracts has also successfully identified 1,2,3-Benzenetriol (Pyrogallol) and its derivatives, showcasing the robustness of the technique. nih.gov

The mass spectrum of a methylbenzenetriol derivative will show a molecular ion peak (M+), corresponding to the mass of the derivatized molecule, and a series of fragment ions. The fragmentation pattern is influenced by the position of the methyl and hydroxyl groups on the benzene ring. miamioh.edu For example, the loss of a methyl group (CH₃) or a TMS group is a common fragmentation pathway. nih.gov By comparing these patterns against spectral libraries (like those from NIST) and retention indices of known standards, researchers can distinguish between isomers. rjptonline.org

Table 1: GC-MS Data for Benzenetriol and Related Compounds from Plant Extracts

This table is interactive and allows for sorting and filtering of data.

| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 1,2,4-Benzenetriol | 17.514 | C₆H₆O₃ | 126.11 | Chukrasia velutina nih.gov |

| 1,2,3-Benzenetriol | - | C₆H₆O₃ | 126.11 | Cleistanthus collinus rjptonline.org |

| Phloroglucinol (B13840) | 17.135 | C₆H₆O₃ | 126.11 | Chukrasia velutina nih.gov |

| Methyl-1,4-benzoquinone | 10.06 | C₇H₆O₂ | 122.12 | Degradation Intermediate researchgate.net |

| Methylhydroquinone | 16.05 | C₇H₈O₂ | 124.14 | Degradation Intermediate researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like methylbenzenetriols, often without the need for derivatization. asm.orgnih.gov The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. asm.org

In LC-MS, separation occurs as the sample travels through a column packed with a stationary phase, carried by a liquid mobile phase. asm.org The choice of column chemistry (e.g., reversed-phase C18) and mobile phase composition is crucial for resolving isomers. nih.gov Following separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique used in this process, which typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation. nih.gov This preservation of the molecular ion is highly advantageous for determining the molecular weight of the analyte.

For more detailed structural information and to differentiate between isomers that may have the same mass-to-charge ratio, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this technique, the molecular ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides a second layer of specificity, allowing for the confident identification and quantification of isomers even in complex mixtures. nih.gov

A key study successfully identified 3-methyl-1,2,4-benzenetriol using LC-MS, noting its molecular mass (m/z 140). researchgate.net The study also observed its partial conversion to a different isomer with a distinct retention time of approximately 12 minutes, highlighting the ability of LC-MS to monitor dynamic isomeric transformations. researchgate.net The separation of isomers is a significant advantage of LC, as compounds with the same mass cannot be differentiated by the mass spectrometer alone. asm.org The development of advanced LC-MS/MS methods allows for the simultaneous analysis of multiple related metabolites, including positional isomers of substituted phenols, with high sensitivity and resolution. mdpi.com

Table 2: LC-MS Data for Methylbenzenetriol and Related Isomers

This table is interactive and allows for sorting and filtering of data.

| Compound Name/Isomer | Observed m/z | Ionization Mode | Retention Time (min) | Analytical Notes |

| 3-methyl-1,2,4-benzenetriol | 140 | Not specified | Not specified | Identified via LC-MS analysis. researchgate.net |

| Isomer of 3-methyl-1,2,4-benzenetriol | 140 | Not specified | ~12 | Observed as a conversion product during culture. researchgate.net |

| 1,2,4-Benzenetriol | 127 [M-H]⁻ | ESI⁻ | Not specified | Analysis of a commercial standard. |

| Methylated Metabolites (General) | Varied | ESI⁺ / ESI⁻ | Varied | HILIC-based LC-MS/MS method developed for quantification. nih.gov |

Theoretical and Computational Investigations of Methylbenzenetriols

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of methylbenzenetriol. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. ukm.my It is a quantum mechanical model used to investigate the electronic properties of many-body systems. ukm.my DFT asserts that the electron density of a system uniquely determines its ground-state properties. ukm.my The practical application of DFT involves solving the Kohn-Sham equations, which approximate the complex many-electron problem with a system of non-interacting electrons in an effective potential. ukm.my

For aromatic compounds like methylbenzenetriol, DFT is used to calculate various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, hardness, and electrophilicity. sciepub.com These descriptors help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks. sciepub.com For instance, studies on similar phenolic compounds have used DFT to elucidate reaction mechanisms and predict reactivity. sciepub.com While specific DFT studies solely focused on methylbenzenetriol are not abundant in the literature, the principles are widely applied to substituted phenols and benzenetriols. The reactivity of such compounds is often linked to the positions of the hydroxyl and methyl groups on the benzene (B151609) ring, which influence the electron density distribution. mdpi.com

Table 1: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. |

| Electronegativity | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | Quantifies the global electrophilic nature of a molecule. |

This table provides a general overview of DFT descriptors and their significance in assessing the reactivity of chemical compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.orgresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous way to study molecular properties. researchgate.net For molecules like methylbenzenetriol, ab initio calculations can be used to determine optimized geometries, vibrational frequencies, and various electronic properties. rsc.org

These calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties. researchgate.net They are particularly useful for benchmarking other computational methods and for studying systems where DFT may not perform well. researchgate.net The combination of ab initio molecular dynamics with NMR parameter calculations has also emerged as a powerful tool for studying the dynamic and structural properties of molecules. mdpi.com While specific extensive ab initio studies on methylbenzenetriol are not widely published, the methodologies are well-established for phenolic compounds. researchgate.netmolpro.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and interactions of molecules, offering insights into their dynamic behavior. researchgate.netnih.gov

Implicit solvent models, such as the Generalized Born model, offer a computationally less expensive alternative to explicit solvent simulations. researchgate.net These models represent the solvent as a continuous medium, which can be effective for many applications. researchgate.net The study of solvent effects is crucial for understanding reaction mechanisms and predicting properties like solubility. escholarship.orgmdpi.com

Understanding how a small molecule like methylbenzenetriol interacts with a biological receptor is a key application of MD simulations. nih.govmdpi.com These simulations can reveal the dynamic process of a ligand binding to a receptor, including the conformational changes that occur in both the ligand and the receptor. nih.govplos.org

MD simulations can help identify key amino acid residues involved in the binding process and can be used to calculate binding free energies, providing a measure of the binding affinity. plos.orgnih.gov This information is invaluable in drug discovery and for understanding the biological activity of compounds. nih.govfrontiersin.org The dynamics of the ligand-receptor complex, including how long the ligand stays bound to the receptor (residence time), can be a critical factor in its efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a relationship between the chemical structure of a compound and its biological activity or environmental fate. nih.govmarquette.edu QSAR models are statistical in nature and are built by correlating molecular descriptors with experimental data. nih.gov

For methylbenzenetriol and related phenolic compounds, QSAR models can be developed to predict a wide range of properties, including toxicity, biodegradability, and receptor binding affinity. nih.govwseas.comnih.gov These models are used in regulatory toxicology and environmental science to assess the potential risks of chemicals without the need for extensive experimental testing. marquette.edueuropa.eu The development of robust and predictive QSAR models relies on high-quality experimental data and the appropriate selection of molecular descriptors and statistical methods. nih.govrsc.org For instance, QSAR models have been successfully used to predict the toxicity of phenols to various organisms. nih.gov

Table 2: Common Isomers of Methylbenzenetriol

| Isomer Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Methyl-1,2,3-benzenetriol | 609-25-6 | C₇H₈O₃ |

| 2-Methyl-1,2,4-benzenetriol | 95-71-6 (as methylhydroquinone) | C₇H₈O₂ (parent hydroquinone) |

Note: 2-Methyl-1,2,4-benzenetriol is a derivative of methylhydroquinone (B43894). The CAS number provided is for the parent compound, methylhydroquinone.

QSAR Model Development and Validation Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. The development of a robust QSAR model involves several key steps:

Data Set Preparation: A collection of compounds with known biological activities against a specific target is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple properties like molecular weight and logP to more complex 3D descriptors.

Model Building: Various statistical methods are employed to build the QSAR model, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) being common choices.

Validation: The generated model undergoes rigorous validation to assess its robustness and predictive ability. Common validation techniques include:

Internal Validation: Cross-validation techniques like the leave-one-out (LOO) method are used to assess the internal consistency of the model.

External Validation: The model's predictive power is evaluated using the independent test set that was not used during model development.

Y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.

Table 1: Common Validation Metrics for QSAR Models

| Metric | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. |

| r²_pred (Predictive R² for external set) | The R² value calculated for the external test set, indicating the model's ability to predict the activity of new compounds. |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. |

No specific QSAR models for "Benzenetriol, methyl-" have been reported in the literature.

Application of QSAR in Ligand Design and Activity Prediction

Once a QSAR model is developed and validated, it can be a powerful tool in the design of new, more potent ligands. By analyzing the QSAR model, chemists can understand which molecular properties are crucial for biological activity. This knowledge can guide the modification of existing molecules to enhance their desired effects.

The predictive nature of QSAR models allows for the virtual screening of large compound libraries. Instead of synthesizing and testing thousands of compounds, researchers can use a validated QSAR model to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. This significantly reduces the time and cost associated with drug discovery.

There are no published applications of QSAR for the specific purpose of ligand design and activity prediction of methylbenzenetriol derivatives.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another crucial computational technique in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). These models serve as 3D queries for virtual screening of large chemical databases. Compounds from the database that match the pharmacophore model are identified as potential hits. This approach is highly effective in identifying novel scaffolds that possess the desired biological activity.

No pharmacophore models or virtual screening studies specifically targeting methylbenzenetriol have been documented in scientific literature.

Biological and Biochemical Interactions of Methylbenzenetriol and Its Metabolites

Enzymatic Transformations and Biotransformation Pathways

The metabolism of methylbenzenetriol involves a series of enzymatic reactions that can either detoxify the compound or, in some cases, lead to the formation of more reactive intermediates. These pathways are observed across different organisms, from microbes to mammals.

The biotransformation of methylbenzenetriol and its precursors is carried out by several superfamilies of enzymes. In mammals, these are broadly categorized as Phase I and Phase II enzymes, while microorganisms possess specific degradative pathways.

Microbial Metabolism: Certain microorganisms utilize methyl-substituted aromatic compounds as carbon sources. The degradation of toluene (B28343) by Pseudomonas putida F1 involves the tod pathway, where toluene dioxygenase (TDO) can catalyze the formation of triol metabolites. oup.com In the yeast Trichosporon cutaneum, phenolic compounds are metabolized via the β-ketoadipate pathway. asm.org Resorcinol (B1680541), for instance, is first hydroxylated to 1,2,4-benzenetriol (B23740), which then undergoes ring fission catalyzed by catechol 1,2-oxygenase. asm.orgnih.gov In Burkholderia sp. NF100, the degradation of fenitrothion (B1672510) proceeds through a methylhydroquinone (B43894) intermediate, which is then metabolized by a flavoprotein monooxygenase (MhqA) and an extradiol dioxygenase (MhqB). researchgate.net Furthermore, 6-methyl-1,2,4-benzenetriol has been identified as a metabolic intermediate in the biosynthesis of penicillic acid in the fungus Penicillium cyclopium. nih.govnih.gov

Mammalian Metabolism: In mammals, the metabolism of phenolic compounds like methylbenzenetriol is a critical detoxification process, primarily occurring in the liver.

Phase I Metabolism (Functionalization): The initial step often involves the introduction or unmasking of a functional group, typically by Cytochrome P450 (CYP) enzymes. researchgate.net CYP enzymes, particularly CYP2E1, are known to hydroxylate aromatic rings. researchgate.net Benzene (B151609), a parent compound, is metabolized to phenol, which can be further hydroxylated to hydroquinone, catechol, and subsequently to 1,2,4-benzenetriol. researchgate.net It is presumed that methyl-substituted phenols undergo similar oxidative reactions.

Phase II Metabolism (Conjugation): Following Phase I, the functionalized metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. uef.fi The primary enzymes involved are:

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxyl groups. researchgate.netnih.gov The UGT1A and UGT2B families are particularly important for the glucuronidation of phenolic compounds. nih.gov

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group from the donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to hydroxyl groups. researchgate.netfu-berlin.de Cytosolic SULTs, such as SULT1A1 and SULT1E1, are key in the sulfation of phenols. uef.fi Benzenetriol sulfate (B86663) has been identified as a metabolite of benzene in humans. researchgate.net

The table below summarizes the key enzymes involved in the metabolism of methylbenzenetriol and related compounds.

| Enzyme/Enzyme Class | Organism/Family | Role in Metabolism | Reference(s) |

| Toluene Dioxygenase (TDO) | Pseudomonas putida | Catalyzes the formation of triol metabolites from toluene. | oup.com |

| Catechol 1,2-oxygenase | Trichosporon cutaneum | Catalyzes ortho-ring fission of 1,2,4-benzenetriol. | asm.orgnih.gov |

| Flavoprotein Monooxygenase (MhqA) | Burkholderia sp. | Hydroxylation of methylhydroquinone. | researchgate.net |

| Extradiol Dioxygenase (MhqB) | Burkholderia sp. | Ring cleavage of catecholic intermediates. | researchgate.net |

| Cytochrome P450 (CYP) | Mammals | Phase I hydroxylation of aromatic rings. CYP2E1 is notable for benzene metabolism. | researchgate.net |

| UDP-Glucuronosyltransferases (UGTs) | Mammals | Phase II glucuronidation of phenolic hydroxyl groups. | researchgate.netnih.gov |

| Sulfotransferases (SULTs) | Mammals | Phase II sulfation of phenolic hydroxyl groups. | researchgate.netuef.fifu-berlin.de |

Understanding the kinetics and mechanisms of methylbenzenetriol biotransformation is essential for predicting its metabolic fate. While specific kinetic data for methylbenzenetriol are limited, general principles of enzyme kinetics and mechanistic studies on related compounds provide valuable insights.

Kinetic studies typically aim to determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov These parameters help to characterize the affinity of an enzyme for its substrate and its catalytic efficiency. For example, kinetic analyses of the synthetic cannabinoids JWH-018 and AM2201 with human liver microsomes identified CYP2C9 and CYP1A2 as the major metabolizing enzymes, with Kₘ values ranging from 0.81 to 7.3 μM. nih.gov Such studies are crucial for understanding the potential for drug-drug interactions and inter-individual variability in metabolism. nih.gov

Mechanistic studies focus on the step-by-step process of transformation. For benzenetriols, non-enzymatic mechanisms can also be significant. The autoxidation of 1,2,4-benzenetriol, for example, is a reaction that can be accelerated by the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). researchgate.net This process can lead to the generation of reactive oxygen species (ROS), which has implications for its biological activity. researchgate.net The dimerization of 1,2,4-benzenetriol is also dependent on the presence of oxygen, suggesting a radical-mediated mechanism. acs.org

The table below outlines the key parameters and focuses of kinetic and mechanistic studies in the context of biotransformation.

| Study Type | Key Parameters / Focus | Significance | Reference(s) |

| Enzyme Kinetics | Kₘ (Michaelis constant), Vₘₐₓ (Maximum velocity), kcat (Turnover number), CLᵢₙₜ (Intrinsic clearance) | Defines enzyme-substrate affinity and catalytic efficiency; predicts metabolic rate. | nih.govpsu.edu |

| Metabolite Identification | Structure of metabolic products | Elucidates the biotransformation pathway. | nih.gov |

| Reaction Phenotyping | Identification of specific enzymes/isoforms responsible for metabolism | Predicts drug-drug interactions and genetic polymorphism effects. | nih.govnih.gov |

| Mechanistic Studies | Reaction intermediates, role of co-factors, non-enzymatic reactions (e.g., autoxidation), radical formation | Provides detailed understanding of the transformation process and potential for reactive metabolite formation. | researchgate.netacs.org |

Mechanisms of Biological Activity: Cellular and Molecular Targets

Methylbenzenetriol and its metabolites can exert biological effects by interacting with various cellular and molecular targets, thereby modulating signaling pathways and cellular functions.

The biological pathways affected by methylbenzenetriol are diverse, ranging from secondary metabolism in fungi to toxicity mechanisms in mammals.

Fungal Biosynthesis: In Penicillium cyclopium, 6-methyl-1,2,4-benzenetriol is a confirmed intermediate in the biosynthetic pathway leading to the mycotoxin penicillic acid. nih.govnih.gov This highlights its role as a precursor molecule in microbial secondary metabolism.

Microbial Degradation: In bacteria and yeasts, benzenetriols are key intermediates in the catabolism of aromatic compounds. In Trichosporon cutaneum, 1,2,4-benzenetriol is a product of resorcinol metabolism that undergoes ortho-ring fission to yield maleylacetate, which is subsequently reduced to β-ketoadipate and enters central metabolism. asm.orgnih.gov Similarly, in Burkholderia sp. strain SJ98, the degradation of 4-nitrophenol (B140041) proceeds via 1,2,4-benzenetriol, which is cleaved by benzenetriol 1,2-dioxygenase. nih.gov

Mammalian Cellular Responses: As a metabolite of the leukemogen benzene, 1,2,4-benzenetriol has been implicated in its toxicity. researchgate.netpsu.edu Studies have shown that it can sensitize bone marrow leukocytes to produce increased amounts of nitric oxide in response to inflammatory stimuli. psu.edu This modulation of inflammatory pathways may contribute to the hematotoxic effects of benzene. Furthermore, some multi-substituted benzene compounds have been found to inhibit the proliferation of tumor cells by interfering with the synthesis of DNA, RNA, and protein. google.com Research on methyl-substituted hydroquinones, which are structurally related, demonstrated an ability to reduce the energetic metabolism in Caco-2 cells. mdpi.com

Direct receptor binding studies for methylbenzenetriol are not extensively documented in the literature. However, the interaction of this class of compounds with enzymes, which can be considered a form of molecular targeting, has been investigated. The affinity of a ligand for its receptor or target is a key determinant of its biological effect. malvernpanalytical.com

Key terms in binding studies include:

Kₑ (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value indicates higher binding affinity. malvernpanalytical.com

IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of a biological process or enzyme by 50%.

Kᵢ (Inhibition Constant): A measure of the binding affinity of an inhibitor to an enzyme. It is derived from the IC₅₀ value and is independent of substrate concentration. nih.gov

While specific receptor binding data for methylbenzenetriol is lacking, studies on related methyl-substituted hydroquinones have shown they can act as inhibitors of the enzyme α-glucosidase. mdpi.com This suggests that methyl-substituted phenols can target and modulate the activity of specific proteins. The binding affinity of such compounds is influenced by non-covalent interactions like hydrogen bonding and hydrophobic interactions. malvernpanalytical.com

| Parameter | Definition | Significance | Reference(s) |

| Kₑ | The equilibrium dissociation constant; concentration of ligand at which 50% of receptors are occupied. | Measures the affinity of a ligand for its receptor. Lower Kₑ = higher affinity. | malvernpanalytical.com |

| IC₅₀ | The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. | Provides a measure of the potency of an inhibitor. | nih.gov |

| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Represents the binding affinity of an inhibitor for an enzyme. | nih.gov |

| Bₘₐₓ | The maximum number of binding sites. | Indicates the density of a specific receptor in a given tissue or cell preparation. | plos.org |

Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids